N'-benzylidene-2-(2-naphthyloxy)acetohydrazide
CAS No.: 1443751-73-2
Cat. No.: VC21391314
Molecular Formula: C19H16N2O2
Molecular Weight: 304.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443751-73-2 |
|---|---|
| Molecular Formula | C19H16N2O2 |
| Molecular Weight | 304.3g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-naphthalen-2-yloxyacetamide |
| Standard InChI | InChI=1S/C19H16N2O2/c22-19(21-20-13-15-6-2-1-3-7-15)14-23-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,21,22)/b20-13+ |
| Standard InChI Key | IERDOTDUUTYUMR-DEDYPNTBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
| SMILES | C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Properties
N'-benzylidene-2-(2-naphthyloxy)acetohydrazide consists of three key structural components: a benzylidene moiety, a hydrazide functional group, and a 2-naphthyloxy substituent. This compound belongs to a family of structurally related derivatives that differ in their substituents on the benzylidene ring . The unsubstituted benzylidene version discussed in this article serves as the parent compound for this class of molecules.
The general molecular formula of N'-benzylidene-2-(2-naphthyloxy)acetohydrazide is C19H16N2O2, with the benzylidene group providing aromaticity and the naphthyloxy moiety contributing to its hydrophobic character. The presence of the hydrazone linkage (-NH-N=CH-) is a defining feature that influences its reactivity and biological activity.
Physical Properties
The compound typically exists as a crystalline solid at room temperature. While specific data for the unsubstituted parent compound is limited, related derivatives exhibit the following characteristics:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Soluble in organic solvents (methanol, chloroform); poorly soluble in water |
| Stability | Relatively stable at room temperature; sensitive to strong oxidizing agents |
| Molecular Weight | Approximately 304.34 g/mol |
Structural Features
The molecule possesses several functional groups that contribute to its chemical behavior:
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The hydrazone linkage (-NH-N=CH-) - serves as a hydrogen bond donor/acceptor
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The carbonyl group (-C=O) - capable of participating in hydrogen bonding
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The naphthyloxy moiety - contributes to π-π stacking interactions
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The benzylidene group - provides aromatic character and potential for substitution
Synthesis Methods
General Synthetic Route
The synthesis of N'-benzylidene-2-(2-naphthyloxy)acetohydrazide typically involves a two-step process similar to that of its derivatives:
Step 1: Hydrazide Formation
The reaction begins with 2-(2-naphthyloxy)acetic acid, which is treated with hydrazine hydrate under reflux conditions in ethanol for 4-6 hours. This produces 2-(2-naphthyloxy)acetohydrazide as an intermediate.
Step 2: Condensation Reaction
The intermediate hydrazide is then condensed with benzaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux for approximately 5 hours. The final product is isolated via filtration and purified through recrystallization using methanol, typically achieving yields greater than 85% .
Reaction Conditions
The optimal conditions for the synthesis include:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent System | Methanol/Chloroform (1:1) | Enhances Schiff base formation |
| Catalyst | Acetic acid (catalytic amount) | Accelerates imine bond formation |
| Temperature | Reflux (60-65°C) | Promotes condensation reaction |
| Reaction Time | 5-6 hours | Ensures complete conversion |
| Purification | Recrystallization from methanol | Improves product purity |
Chemical Reactions
Types of Reactions
N'-benzylidene-2-(2-naphthyloxy)acetohydrazide can participate in various chemical reactions due to its functional groups :
Oxidation Reactions
The compound can undergo oxidation, particularly at the hydrazone linkage. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), which can transform the molecule into corresponding oxides or other oxidation products.
Reduction Reactions
Reduction of the hydrazide group can convert it to an amine or other reduced forms. Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions
The compound can engage in nucleophilic substitution reactions where the hydrazide group may be replaced by other nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Reaction Mechanisms
The condensation reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form the C=N bond. This mechanism is characteristic of Schiff base formation and is catalyzed by acids, which enhance the electrophilicity of the carbonyl carbon .
Biological Activity
Antimicrobial Properties
Similar to its substituted derivatives, N'-benzylidene-2-(2-naphthyloxy)acetohydrazide may exhibit antimicrobial activity against various bacterial and fungal strains. The compound's structural features, particularly the hydrazone linkage and aromatic components, contribute to these properties by enabling interactions with microbial cell membranes and potential disruption of cellular processes.
Antioxidant Activity
The compound and its derivatives have demonstrated antioxidant properties in DPPH radical scavenging assays. The ability to neutralize free radicals makes this class of compounds potentially valuable in preventing oxidative stress-related conditions.
Applications in Research
Medicinal Chemistry
N'-benzylidene-2-(2-naphthyloxy)acetohydrazide serves as an important scaffold in medicinal chemistry. Its structural features make it a valuable starting point for developing bioactive compounds with potential therapeutic applications .
Materials Science
The compound's aromatic components and reactive functional groups contribute to its potential applications in materials science, possibly as a precursor in the synthesis of polymers, dyes, or other functional materials.
Synthetic Chemistry
As a versatile intermediate, the compound can be utilized in the synthesis of more complex organic molecules, particularly those requiring the incorporation of naphthyl moieties or hydrazone linkages .
Structure-Activity Relationships
Key Structural Features
The biological activity of N'-benzylidene-2-(2-naphthyloxy)acetohydrazide correlates with specific structural elements:
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Hydrazide Group: Essential for antimicrobial and antioxidant activities
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Aromatic Rings: Contribute to lipophilicity, enhancing membrane permeability
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Naphthyloxy Moiety: Influences the compound's ability to interact with biological targets through π-π stacking and hydrophobic interactions
Modification Effects
Different substituents on the benzylidene ring can significantly alter the compound's biological activity. For example:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is crucial for confirming the structure of N'-benzylidene-2-(2-naphthyloxy)acetohydrazide. Based on data from related compounds:
¹H NMR Spectroscopy
Key signals in the ¹H NMR spectrum would typically include:
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Hydrazone N-H proton: 10.5-11.5 ppm (singlet)
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Azomethine proton (N=CH): 8.2-8.5 ppm (singlet)
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Naphthyl protons: 7.2-8.0 ppm (complex multiplets)
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Benzylidene protons: 7.3-7.6 ppm (multiplets)
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Methylene protons (OCH₂): 4.8-5.2 ppm (singlet)
¹³C NMR Spectroscopy
Characteristic carbon signals would include:
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Carbonyl carbon (C=O): 165-170 ppm
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Azomethine carbon (C=N): 145-150 ppm
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Aromatic carbons: 115-140 ppm
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Methylene carbon (OCH₂): 65-70 ppm
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Expected absorption bands include:
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N-H stretching: 3200-3300 cm⁻¹
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C=O stretching: 1650-1680 cm⁻¹
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C=N stretching: 1600-1620 cm⁻¹
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C-O stretching: 1230-1250 cm⁻¹
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Aromatic C=C stretching: 1450-1600 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would reveal the molecular ion peak corresponding to the molecular weight of the compound (approximately 304 m/z). Based on data from related compounds, predicted collision cross-section values for various adducts would be similar to those reported for the substituted derivatives :
| Adduct | Predicted m/z | Estimated CCS (Ų) |
|---|---|---|
| [M+H]⁺ | Approx. 305 | 195-200 |
| [M+Na]⁺ | Approx. 327 | 210-215 |
| [M+NH₄]⁺ | Approx. 322 | 205-210 |
| [M-H]⁻ | Approx. 303 | 205-210 |
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